molecular formula C14H11N5 B2374626 4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]benzonitrile CAS No. 158719-42-7

4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]benzonitrile

Cat. No.: B2374626
CAS No.: 158719-42-7
M. Wt: 249.277
InChI Key: VKRLPAIOEFEHJN-UHFFFAOYSA-N
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Description

4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]benzonitrile is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial processes. This compound is characterized by the presence of a benzotriazole moiety attached to a benzonitrile group through a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]benzonitrile typically involves the reaction of 1H-1,2,3-benzotriazole with 4-chloromethylbenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]benzonitrile involves its interaction with specific molecular targets. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, modulating their activity. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]benzonitrile is unique due to its specific structure, which combines the benzotriazole and benzonitrile moieties. This unique combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

4-(benzotriazol-1-ylmethylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5/c15-9-11-5-7-12(8-6-11)16-10-19-14-4-2-1-3-13(14)17-18-19/h1-8,16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRLPAIOEFEHJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CNC3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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